molecular formula C17H16ClN3O2 B2487678 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide CAS No. 866010-47-1

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

Cat. No.: B2487678
CAS No.: 866010-47-1
M. Wt: 329.78
InChI Key: LBYNJRGARBEMSU-UHFFFAOYSA-N
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Description

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is a chemical compound with the molecular formula C17H16ClN3O2 It is known for its unique structure, which includes a pyrrole ring substituted with a 3-chloro-2-cyanophenyl group and a diethyl-2-oxoacetamide moiety

Preparation Methods

The synthesis of 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 3-chloro-2-cyanophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable nucleophile attacks a chlorinated aromatic compound.

    Attachment of the diethyl-2-oxoacetamide moiety: This can be done through an acylation reaction, where an acyl chloride reacts with a diethylamine.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged.

Mechanism of Action

The mechanism by which 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide include:

    2-[1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl]acetamide: This compound has a pyrazole ring instead of a pyrrole ring, which can lead to different reactivity and biological activity.

    2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide: This compound has a dimethyl group instead of a diethyl group, affecting its steric and electronic properties.

Properties

IUPAC Name

2-[1-(3-chloro-2-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-3-20(4-2)17(23)16(22)15-9-6-10-21(15)14-8-5-7-13(18)12(14)11-19/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYNJRGARBEMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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